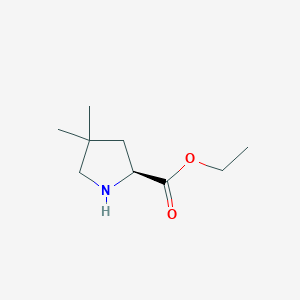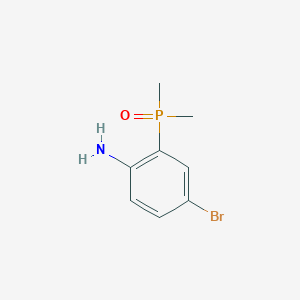![molecular formula C9H9BO4 B8073105 2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid](/img/structure/B8073105.png)
2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid is a boron-containing organic compound with the molecular formula C9H9BO4 It is known for its unique structure, which includes a benzoxaborole ring fused with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent. This intermediate is then reacted with a boron reagent in the presence of a base and a catalyst to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzoxaborole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is being explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The benzoxaborole ring can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Tavaborole: Another benzoxaborole derivative known for its antifungal properties.
Benzoic acid derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid is unique due to its specific combination of a benzoxaborole ring and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-8(12)4-6-2-1-3-7-5-14-10(13)9(6)7/h1-3,13H,4-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGBSYWSOCTLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B8073024.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-2-pyrimidinamine](/img/structure/B8073032.png)
![10-methyl-7-(4-methylphenyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-8-one](/img/structure/B8073036.png)
methanol](/img/structure/B8073046.png)
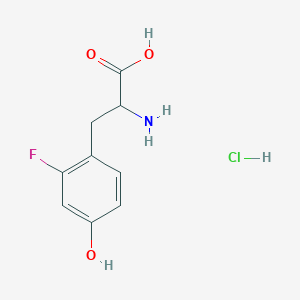
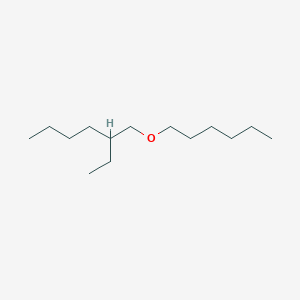
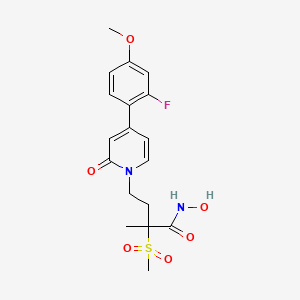
![[(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-ium-1-ylidene]methanediamine;chloride](/img/structure/B8073074.png)
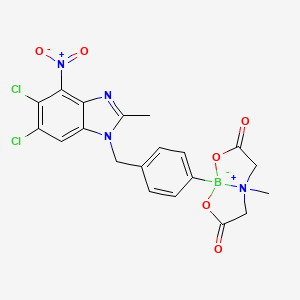
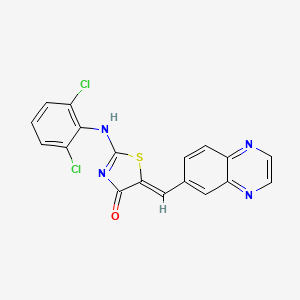
![[4-Cyano-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8073095.png)
![{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B8073120.png)
